

4-Hydroxyindole: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: Indolin-4-ol Hydrochloride

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Abstract

4-Hydroxyindole, a pivotal heterocyclic scaffold, serves as a cornerstone in contemporary medicinal chemistry and materials science. Characterized by an indole core functionalized with a hydroxyl group at the C4 position, this molecule exhibits a unique electronic profile that dictates its reactivity and biological interactions. It is a critical intermediate in the synthesis of a multitude of biologically active compounds, most notably those targeting serotonergic pathways, and has shown potential in the development of novel amyloid fibrillization inhibitors.

[1][2] This guide provides an in-depth exploration of 4-hydroxyindole's core chemical properties, validated synthetic methodologies, characteristic reactivity, and its significant applications in drug discovery, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile building block.

Chapter 1: Molecular Structure and Physicochemical Properties

4-Hydroxyindole (1H-Indol-4-ol) is an aromatic heterocyclic organic compound. Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a hydroxyl (-OH) group substituted at position 4 of the benzene moiety.[3] This hydroxyl group significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall reactivity compared to unsubstituted indole. The phenolic nature of the hydroxyl group and the acidic N-H proton of the pyrrole ring allow 4-hydroxyindole to act as both a hydrogen bond donor and acceptor, a critical feature for its interaction with biological targets.

Physicochemical Data

Key quantitative data for 4-hydroxyindole are summarized below, providing a quick reference for experimental design. The compound typically appears as a light green, off-white, or dark brown solid and is known to be sensitive to air, necessitating storage under inert conditions.[\[1\]](#)
[\[4\]](#)

Property	Value	Source
IUPAC Name	1H-indol-4-ol	[3]
CAS Number	2380-94-1	[1]
Molecular Formula	C ₈ H ₇ NO	[1]
Molecular Weight	133.15 g/mol	[1] [3]
Melting Point	97-99 °C (lit.)	[4]
pKa	9.89 ± 0.40 (Predicted)	[4] [5]
Solubility	Slightly soluble in water. Soluble in DMSO and Methanol.	[2] [4] [5]
Appearance	Light green, dark brown, or off-white solid	[1]

Spectroscopic Signature

The structural identity of 4-hydroxyindole is unequivocally confirmed through spectroscopic analysis. While a publicly available, peer-reviewed full dataset for ¹H and ¹³C NMR is not readily consolidated in the initial search, typical spectra for hydroxyindoles can be inferred.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrrole rings. The protons on the pyrrole ring (H2 and H3) would appear as multiplets or doublets of doublets, while the protons on the benzene ring (H5, H6, H7) would exhibit characteristic coupling patterns. The N-H and O-H protons would appear as broad singlets, the positions of which are dependent on solvent and concentration.

- ¹³C NMR: The carbon spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons bearing the hydroxyl group (C4) and those adjacent to the nitrogen atom (C2, C7a) will have characteristic chemical shifts.
- IR Spectroscopy: The infrared spectrum will be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. Characteristic C-H aromatic stretching and C=C ring stretching vibrations will also be present in the fingerprint region.
- UV-Vis Spectroscopy: 4-Hydroxyindole and its derivatives are known to be fluorescent, making them useful in the development of chemical sensors.[6]

Chapter 2: Synthesis of 4-Hydroxyindole

The synthesis of 4-hydroxyindole is a critical process for its application in research and development. Several synthetic routes have been established, ranging from classical methods to modern, microwave-assisted protocols. A common strategy involves the construction of the indole ring from a substituted aniline or the modification of a pre-existing indole scaffold.

One robust and frequently employed strategy is the Leimgruber-Batcho indole synthesis, which offers a versatile pathway to various substituted indoles.[7] More recent innovations have focused on improving efficiency and safety, such as methods starting from 1,3-cyclohexanedione.[8] A modern, energy-efficient approach utilizes microwave-assisted dehydrogenative aromatization of a tetrahydroindol-4-one precursor.[9]

Experimental Protocol: Microwave-Assisted Aromatization

This protocol is adapted from a reported energy-efficient synthesis of 4-hydroxyindole, which is a key intermediate for the beta-blocker drug Pindolol.[8][9] The key step is the dehydrogenative aromatization of an N-protected 1,5,6,7-tetrahydro-4H-indol-4-one.

Step 1: Protection of Tetrahydroindolone

- To a solution of 1,5,6,7-Tetrahydro-4H-indol-4-one (1 equiv.) in a biphasic medium of Dichloromethane (DCM) and water, add a phase-transfer catalyst such as Tetrabutylammonium bromide (TBABr).

- Add a base (e.g., NaOH) and cool the mixture in an ice bath.
- Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equiv.) and stir the reaction at room temperature until completion (monitored by TLC).
- Perform an aqueous workup, extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Tosyl-6,7-dihydro-1H-indol-4(5H)-one.
 - Causality Insight: The tosyl protecting group is employed to increase the stability of the indole nitrogen and prevent side reactions during the subsequent oxidation/aromatization steps. The phase-transfer catalyst is essential for facilitating the reaction between the aqueous base and the organic-soluble starting material.

Step 2: Bromination

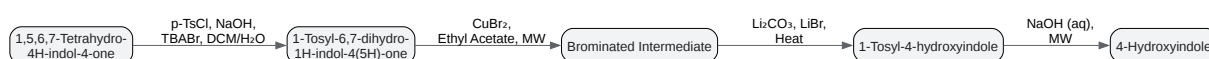
- Dissolve the tosylated product (1 equiv.) in a suitable solvent like ethyl acetate in a microwave-safe vessel.
- Add cupric bromide (CuBr_2) (2 equiv.) as the brominating agent.
- Irradiate the mixture in a focused microwave synthesizer (e.g., 50 W power) at 80°C until bromination is complete.
 - Causality Insight: CuBr_2 serves as both a source of bromine and a Lewis acid catalyst. Microwave irradiation dramatically accelerates the reaction rate, reducing reaction times from hours to minutes compared to conventional heating.^[9]

Step 3: Aromatization and Deprotection

- The crude brominated intermediate is then subjected to elimination/aromatization. This is often achieved by adding a base like lithium carbonate in the presence of lithium bromide.
- The final step is the deprotection of the tosyl group. This is efficiently carried out by heating the N-tosyl-4-hydroxyindole in an aqueous solution of sodium hydroxide in a sealed vessel using microwave irradiation (e.g., 70W at 90°C for 2 minutes).^[9]

- After cooling, neutralize the reaction mixture with acid, extract the product with an organic solvent, and purify by column chromatography to yield pure 4-hydroxyindole.
 - Self-Validation: The purity of the final product must be confirmed by melting point analysis (should be ~97-99 °C) and spectroscopic methods (NMR, IR, MS) to ensure the complete removal of the tosyl group and other impurities.[4]

Synthesis Workflow Diagram



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Caption: Microwave-assisted synthesis of 4-hydroxyindole.

Chapter 3: Chemical Reactivity and Mechanistic Insights

The reactivity of the 4-hydroxyindole scaffold is governed by the interplay between the electron-rich pyrrole ring and the activating, ortho-, para-directing hydroxyl group on the benzene ring.

Electrophilic Substitution

Like unsubstituted indole, 4-hydroxyindole is highly susceptible to electrophilic attack. The site of substitution is a subject of mechanistic interest. The pyrrole ring is generally more activated towards electrophiles than the benzene ring. Within the pyrrole ring, the C3 position is the most nucleophilic and is the primary site of electrophilic substitution (e.g., Vilsmeier-Haack, Mannich, Friedel-Crafts reactions). This is because the resulting cationic intermediate (the sigma complex) is better stabilized by the nitrogen lone pair.

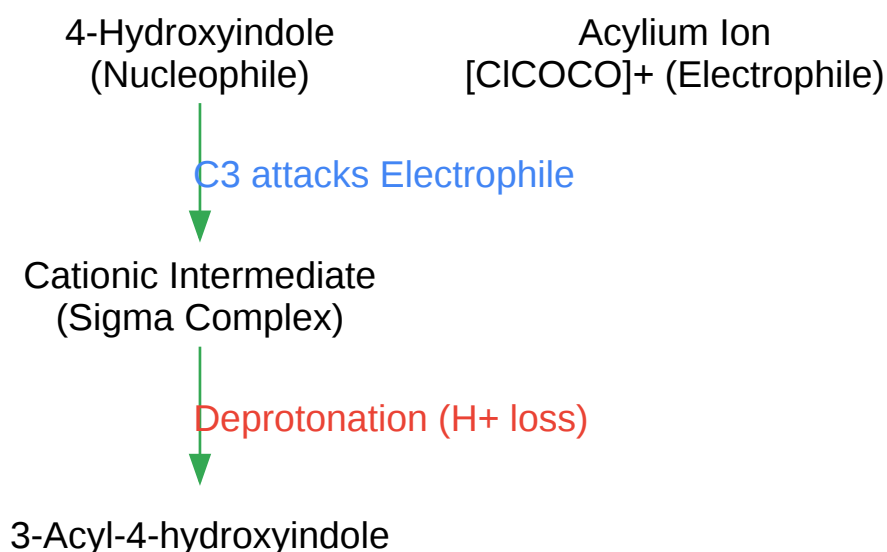
The presence of the C4-OH group further enhances the electron density of the entire bicyclic system, making 4-hydroxyindole more reactive than indole itself. However, it can also direct substitution to the C5 and C7 positions of the benzene ring, although this is generally less favored than attack at C3.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This anion can then act as a nucleophile in reactions such as Williamson ether synthesis to form 4-alkoxyindoles. The hydroxyl group also makes the molecule susceptible to oxidation, especially in the presence of air or oxidizing agents, which can lead to the formation of colored polymeric degradation products.^[10]

Reaction Mechanism: Electrophilic Attack at C3

The Friedel-Crafts acylation of 4-hydroxyindole with oxalyl chloride, a key step in the synthesis of the psychedelic compound Psilocin (4-HO-DMT), serves as an excellent example of electrophilic substitution at the C3 position.^[10]



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Caption: Mechanism of electrophilic acylation at the C3 position.

Chapter 4: Applications in Drug Discovery and Medicinal Chemistry

4-Hydroxyindole is a "privileged scaffold" in medicinal chemistry. Its structure is a key component in numerous compounds that interact with various biological targets, particularly G-protein coupled receptors (GPCRs) and kinases.

Serotonergic Agents

The most prominent application of the 4-hydroxyindole core is in the development of ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors.^[1] The structure of 4-hydroxyindole is a close analog of serotonin itself (which is 5-hydroxytryptamine). This structural mimicry allows for the design of potent agonists and antagonists for various 5-HT receptor subtypes, which are crucial targets for treating depression, anxiety, and other neurological disorders.^[1]

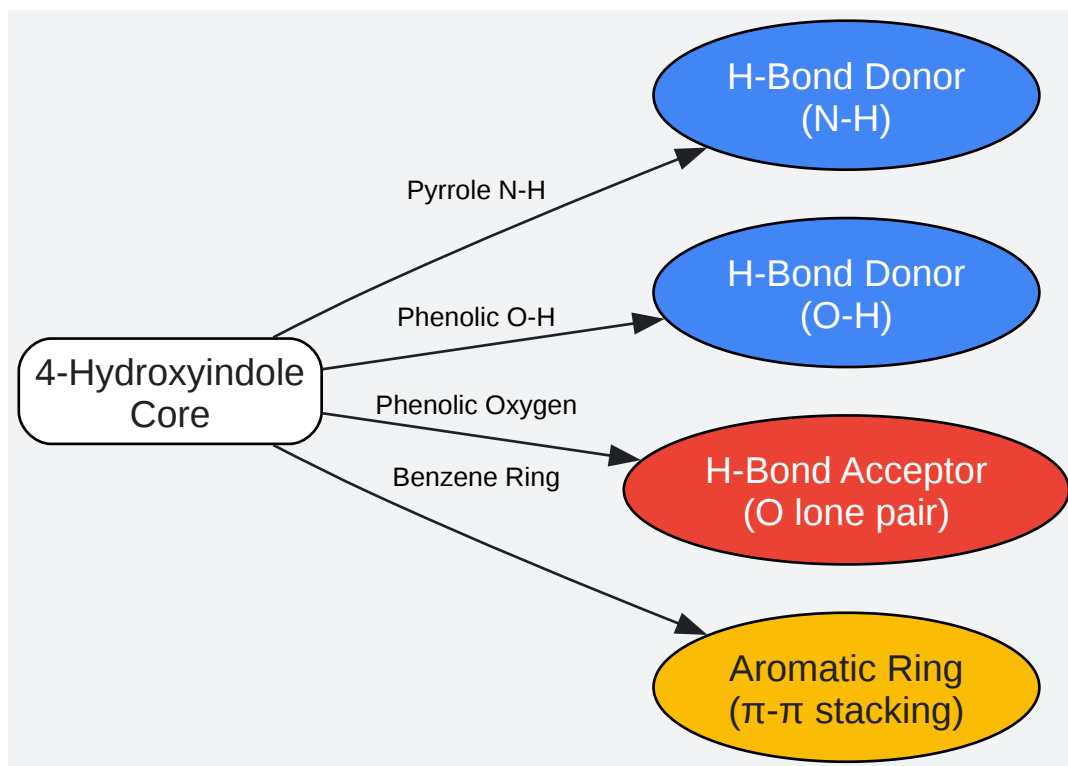
- Psilocin (4-HO-DMT): A classic psychedelic found in Psilocybe mushrooms, it is a potent agonist at 5-HT_{2a} receptors. Its synthesis directly utilizes 4-hydroxyindole as the starting material.^[10]
- Pindolol: A beta-blocker and 5-HT_{1a} receptor antagonist that uses 4-hydroxyindole as its core building block.^{[8][9]}

Amyloid Fibrillization Inhibition

Recent research has highlighted the potential of 4-hydroxyindole in the context of neurodegenerative diseases. Studies have shown that it can inhibit the fibrillization of amyloid β (A β) peptides, which are associated with Alzheimer's disease.^[2] It was found to inhibit A β aggregation during the elongation phase with an IC₅₀ of approximately 85 μ M.^[2] This opens a new therapeutic avenue for this scaffold, moving beyond its traditional role in neuroscience.

Pharmacophore Model

The 4-hydroxyindole moiety provides key features for a pharmacophore model targeting serotonergic receptors. The diagram below illustrates these essential interactions.



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Sources

- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1H-indol-4-ol | C₈H₇NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrrolylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 9. actascientific.com [actascientific.com]
- 10. Psilocin - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [4-Hydroxyindole: A Technical Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1430784#4-hydroxyindole-chemical-properties-and-structure]

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